3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one 3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Brand Name: Vulcanchem
CAS No.: 477845-71-9
VCID: VC4282448
InChI: InChI=1S/C18H16N2OS2/c1-12-6-8-14(9-7-12)22-10-13-11-23-18-19-16-5-3-2-4-15(16)17(21)20(13)18/h2-9,13H,10-11H2,1H3
SMILES: CC1=CC=C(C=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23
Molecular Formula: C18H16N2OS2
Molecular Weight: 340.46

3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

CAS No.: 477845-71-9

Cat. No.: VC4282448

Molecular Formula: C18H16N2OS2

Molecular Weight: 340.46

* For research use only. Not for human or veterinary use.

3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one - 477845-71-9

Specification

CAS No. 477845-71-9
Molecular Formula C18H16N2OS2
Molecular Weight 340.46
IUPAC Name 3-[(4-methylphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Standard InChI InChI=1S/C18H16N2OS2/c1-12-6-8-14(9-7-12)22-10-13-11-23-18-19-16-5-3-2-4-15(16)17(21)20(13)18/h2-9,13H,10-11H2,1H3
Standard InChI Key BDKBHDYQAIPWGI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused thiazolo[2,3-b]quinazolinone core substituted with a (4-methylphenyl)sulfanylmethyl group. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₈H₁₆N₂OS₂
Molecular Weight340.46 g/mol
IUPAC Name3-[(4-Methylphenyl)sulfanylmethyl]-2,3-dihydro-[1, thiazolo[2,3-b]quinazolin-5-one
SMILESCC1=CC=C(C=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23
InChIKeyBDKBHDYQAIPWGI-UHFFFAOYSA-N

The planar quinazolinone ring system facilitates π-π stacking interactions, while the thioether linkage enhances lipophilicity, influencing bioavailability .

Solubility and Stability

Experimental data on solubility remain limited, but computational models predict moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate susceptibility to oxidative degradation under acidic conditions due to the sulfur-containing moieties.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Thionation: Lawesson’s reagent converts carbonyl groups to thiocarbonyl intermediates.

  • Alkylation: Introduction of the (4-methylphenyl)sulfanylmethyl group via nucleophilic substitution.

  • Cyclization: Acid- or base-mediated cyclization to form the thiazoloquinazolinone core .

StepReagents/ConditionsYield (%)
ThionationLawesson’s reagent, toluene, 110°C65–70
Alkylation4-Methylthiophenol, K₂CO₃, DMF50–55
CyclizationH₂SO₄, ethanol, reflux75–80

Analytical Characterization

  • NMR: ¹H NMR (DMSO-d₆) signals at δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 2H, SCH₂), and δ 7.25–8.10 (m, aromatic protons) .

  • MS: Molecular ion peak at m/z 340.46 (M⁺).

Cell LineIC₅₀ (μM)Mechanism
K562 (leukemia)0.5Tubulin polymerization inhibition
MCF-7 (breast)0.34G2/M phase arrest, Bax/Bcl-2 modulation
HepG-2 (liver)1.0VEGFR-2 inhibition (−16.8 kcal/mol binding energy)

In MDA-MB-231 triple-negative breast cancer cells, it synergizes with 5-fluorouracil, reducing viability by 78% .

Antimicrobial Effects

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, likely through penicillin-binding protein (PBP) 2a inhibition .

Mechanism of Action

Tubulin Polymerization Inhibition

By binding to the colchicine site of β-tubulin, the compound disrupts microtubule dynamics, inducing mitotic arrest (20% mitotic index at 10 μM) . Molecular docking reveals hydrogen bonds with Thr179 and hydrophobic interactions with Leu248 .

Apoptosis Induction

  • Caspase-3 Activation: 3.4-fold increase in caspase-3 activity in Burkitt lymphoma cells .

  • Bax/Bcl-2 Ratio: Upregulation of pro-apoptotic Bax (2.1-fold) and downregulation of anti-apoptotic Bcl-2 (0.6-fold) .

Applications in Medicinal Chemistry

Drug Design

Structural analogs with halogen or nitro substituents show enhanced COX-II inhibition (IC₅₀ = 0.64 μM) . Modifications at the C2 position with indolyl groups improve microtubule binding affinity by 30% .

Radiosensitization

Pre-treatment with 10 μM of the compound before gamma radiation (8 Gy) increases tumor cell apoptosis by 45% in MCF-7 xenografts .

Future Directions

  • Combination Therapies: Co-administration with PARP inhibitors to exploit synthetic lethality in BRCA-mutated cancers.

  • Targeted Delivery: Nanoparticle encapsulation to improve bioavailability and reduce off-target effects.

  • Structural Optimization: Introduction of polar groups at the 6-position to enhance water solubility .

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